(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide
Description
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Properties
IUPAC Name |
(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-21(20,10-8-12-5-2-1-3-6-12)15-11-14-17-16-13-7-4-9-18(13)14/h1-3,5-6,8,10,15H,4,7,9,11H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAFFINCZDFQFH-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NN=C(N2C1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as EN300-26614160 or Z2865985663, is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target in the treatment of various diseases.
Mode of Action
The compound interacts with RIPK1 by binding to its allosteric pocket. This interaction inhibits the kinase activity of RIPK1, thereby modulating the necroptotic pathway. Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited.
Biochemical Pathways
The inhibition of RIPK1 affects the necroptotic pathway. Necroptosis is a critical pathway involved in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. By inhibiting RIPK1, the compound can potentially mitigate these conditions.
Result of Action
The inhibition of RIPK1 by the compound leads to a decrease in necroptotic activity. This results in a reduction of cell death, which can potentially alleviate symptoms and progression of diseases associated with necroptosis.
Biochemical Analysis
Biochemical Properties
This compound has been reported as a potent necroptosis inhibitor. Necroptosis is a form of programmed cell death that occurs in response to certain pathological conditions. The compound interacts with receptor-interacting protein kinase 1 (RIPK1), an enzyme that plays a crucial role in necroptosis.
Cellular Effects
(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide exhibits potent anti-necroptotic activity in both human and mouse cellular assays. It influences cell function by inhibiting the activity of RIPK1, thereby preventing the initiation of necroptosis.
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the allosteric pocket of RIPK1, serving as a type III inhibitor. This binding interaction inhibits the activity of RIPK1, preventing the initiation of necroptosis.
Temporal Effects in Laboratory Settings
Its potent anti-necroptotic activity suggests that it may have long-term effects on cellular function.
Biological Activity
The compound (E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide is a member of the pyrrolo-triazole family, which has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 1211957-10-6
- Molecular Formula : C₁₄H₁₆N₄O₂S
- Molecular Weight : 304.37 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of the pyrrolo[2,1-c][1,2,4]triazole scaffold exhibit significant anticancer properties. A representative compound from this family demonstrated potent activity against various cancer cell lines through mechanisms involving necroptosis inhibition.
Table 1: Summary of Anticancer Activity
| Compound | Cell Lines Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 26 | Human and Mouse Cells | 0.5 - 1.5 | Inhibition of RIPK1 |
| This compound | Various Cancer Lines | TBD | TBD |
The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death associated with inflammation and cancer progression. Molecular docking studies suggest that this compound binds effectively to the allosteric site of RIPK1, thus blocking its activity and promoting cell survival in cancerous tissues .
Study 1: In Vitro Efficacy
A study published in Molecular Design evaluated a series of pyrrolo-triazole derivatives for their ability to inhibit necroptosis in vitro. The findings revealed that compound 26 exhibited remarkable anti-necroptotic activity in human and mouse cellular assays. The study emphasized the importance of structural modifications in enhancing biological activity and specificity towards RIPK1 inhibition .
Study 2: Pharmacokinetics
Pharmacokinetic evaluations conducted on selected compounds revealed favorable absorption profiles when administered orally. The studies highlighted that modifications to the triazole ring significantly influenced bioavailability and metabolic stability, making these compounds promising candidates for further development as therapeutic agents against cancer and inflammatory diseases .
Q & A
Basic Research Questions
Synthesis Optimization and Reaction Conditions Q: What experimental design considerations are critical for optimizing the synthesis of (E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide? A: Key factors include solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 0°C for sensitive steps), and stoichiometric ratios of precursors like pyrazole and sulfonamide derivatives. Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water) improves yield and purity, as demonstrated in analogous triazole-thiadiazine syntheses .
Structural Confirmation Techniques Q: How can researchers confirm the structural integrity of this compound and its intermediates? A: Use multimodal analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., sulfonamide NH at δ 8.5–9.5 ppm, pyrrolo-triazole protons at δ 6.0–7.5 ppm).
- IR Spectroscopy : Validate functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹).
- Mass Spectrometry : Verify molecular weight (e.g., HRMS for exact mass).
- X-ray Crystallography (if crystalline): Resolve stereochemistry and tautomeric forms .
Pharmacological Assessment Strategies Q: What methodologies are recommended for preliminary pharmacological evaluation of this compound? A: Conduct in silico studies using tools like SwissADME to predict lipophilicity (LogP), solubility, and drug-likeness (e.g., Lipinski’s Rule of Five). Compare parameters with reference drugs (e.g., celecoxib for COX-2 inhibition potential). Follow with in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines) to validate computational predictions .
Advanced Research Questions
Resolving Data Contradictions in Biological Activity Q: How should researchers address discrepancies between predicted (in silico) and observed (in vitro/in vivo) biological activities? A: Re-evaluate structural assumptions (e.g., tautomerism in the triazole ring, as seen in thione-thiol equilibria ). Use molecular dynamics simulations to assess binding mode stability. Validate with isotopic labeling or site-directed mutagenesis in target proteins .
Impact of Tautomerism on Bioactivity Q: How might tautomeric forms of the pyrrolo-triazole moiety influence the compound’s interaction with biological targets? A: Thione-thiol tautomerism (e.g., in triazole-thiadiazine analogs) alters electron distribution, affecting hydrogen bonding and π-π stacking. Use spectroscopic titration (UV-Vis, fluorescence) to identify dominant tautomers under physiological conditions .
Addressing Solubility Limitations Q: What strategies can improve aqueous solubility without compromising bioactivity? A: Synthesize salt forms (e.g., sodium or trifluoroacetate derivatives) or employ prodrug design (e.g., esterification of sulfonamide). Use co-solvency (PEG-400/water) or nanoparticle encapsulation for in vivo testing .
Mechanistic Studies for Target Engagement Q: How can researchers elucidate the mechanism of action for this compound in complex biological systems? A: Combine kinetic binding assays (SPR, ITC) with cryo-EM or X-ray crystallography of ligand-target complexes. For sulfonamide derivatives, probe interactions with cysteine residues via thiol-trapping experiments .
Synergistic Effects with Co-Administered Drugs Q: What experimental frameworks are suitable for studying synergistic effects with other therapeutics? A: Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays. Optimize molar ratios via factorial design. Validate with transcriptomics/proteomics to identify overlapping pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
